molecular formula C24H25ClN2O3S B4067960 N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide

Cat. No. B4067960
M. Wt: 457.0 g/mol
InChI Key: RAXMVFPCYIHGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(3-chlorophenyl)-N~1~-mesityl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide, also known as MCC950, is a small molecule inhibitor of the NLRP3 inflammasome. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune system, responsible for the activation of inflammatory responses. MCC950 has been shown to be a promising therapeutic target for several inflammatory diseases.

Scientific Research Applications

Analytical Chemistry and Environmental Monitoring

A method was developed for determining chlorinated hydrocarbon contaminants and their methyl sulfone metabolites in biological tissues. This research highlights the importance of analytical methods in environmental monitoring and the study of pollutants. The method demonstrated good recovery and precision, indicating its potential application in environmental health studies (Letcher, Norstrom, & Bergman, 1995).

Therapeutic Potential in Bone Disease

A study on N-phenyl-methylsulfonyl-amido-acetamide (PMSA) derivatives revealed their inhibitory effects on osteoclast differentiation and potential as therapeutic agents for postmenopausal osteoporosis. This suggests that compounds with methylsulfonyl groups could have applications in treating bone diseases by reducing osteoclast activity (Cho et al., 2020).

Anti-Estrogenic Effects in Bioassay Systems

Methylsulfonyl metabolites of polychlorinated biphenyls (PCBs) exhibited antiestrogenic effects in vitro. This study provides insights into the environmental and health impacts of PCB metabolites, suggesting that similar structural compounds could interact with hormone receptors, potentially affecting wildlife and human health (Letcher et al., 2002).

Molecular Docking and COX-2 Inhibition

Research on tetrazole derivatives, including compounds with chlorophenyl and methylsulfonyl groups, involved molecular docking studies to understand their orientation and interaction with the cyclooxygenase-2 enzyme. This highlights the application of such compounds in designing COX-2 inhibitors, with potential implications in developing anti-inflammatory drugs (Al-Hourani et al., 2015).

Antimicrobial Activity

A study demonstrated the synthesis of aryl/heteroaryl-14H-dibenzo[a,j]xanthenes and their significant anti-viral activity against tobacco mosaic virus. This indicates the potential of sulfonamide-based compounds for developing antimicrobial agents (Naidu et al., 2012).

properties

IUPAC Name

2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)-N-(2,4,6-trimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25ClN2O3S/c1-16-8-10-22(11-9-16)31(29,30)27(21-7-5-6-20(25)14-21)15-23(28)26-24-18(3)12-17(2)13-19(24)4/h5-14H,15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAXMVFPCYIHGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=C(C=C(C=C2C)C)C)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N~2~-(3-chlorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N-(2,4,6-trimethylphenyl)glycinamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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